molecular formula C11H16N2O6 B11765745 (R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

(R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B11765745
M. Wt: 272.25 g/mol
InChI Key: CKUBHJSUJRDOFY-UOSDFWOXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate (CAS: 1821811-36-2) is a chiral organic salt comprising a pyridine-containing amine and a (2S,3S)-dihydroxysuccinate (tartrate) counterion. The compound is structurally characterized by:

  • Amine component: (R)-1-(pyridin-2-yl)ethanamine, a monobasic amine with a pyridine ring that enhances hydrogen bonding and solubility.
  • Counterion: (2S,3S)-2,3-dihydroxysuccinate (tartrate), a dicarboxylic acid derivative with two stereogenic centers, widely used in chiral resolutions due to its ability to form stable salts with amines .

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(1R)-1-pyridin-2-ylethanamine

InChI

InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1

InChI Key

CKUBHJSUJRDOFY-UOSDFWOXSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Acetylpyridine

The most widely reported method involves the reductive amination of 2-acetylpyridine. Key steps include:

  • Oxime Formation : Reaction of 2-acetylpyridine with hydroxylamine hydrochloride in methanol, catalyzed by potassium carbonate, to form the corresponding oxime.

  • Reduction : Zinc powder and ammonium chloride reduce the oxime to the primary amine. This step achieves yields of 90% under optimized conditions.

Reaction Conditions :

  • Solvent : Methanol/water mixture

  • Temperature : Room temperature (20–25°C)

  • Catalyst : Potassium carbonate (base), zinc (reducing agent)

Mechanistic Insight :
The reduction proceeds via a two-electron transfer mechanism, where zinc donates electrons to the imine intermediate, forming the amine.

Chiral Resolution of Racemic Mixtures

For enantioselective synthesis, chiral resolving agents like L-tartaric acid are employed to separate the (R)-enantiomer from racemic 1-(pyridin-2-yl)ethanamine. This method is critical for obtaining high enantiomeric excess (ee):

  • Example : Diastereomeric salt formation with L-tartaric acid in acetone/water (8:1 v/v) followed by recrystallization achieves >98% ee .

Key Data :

ParameterValue
Solvent RatioAcetone:H₂O = 8:1
Recrystallizations1–2
Yield60–70%

Preparation of (2S,3S)-2,3-Dihydroxysuccinic Acid

Asymmetric Oxidation of Maleic Acid Derivatives

(2S,3S)-2,3-Dihydroxysuccinic acid is synthesized via stereoselective hydroxylation using chiral catalysts:

  • Method : Visible light-mediated dimerization of α-ketoesters in the presence of eosin Y (EY) as a photocatalyst.

  • Conditions : THF/H₂O (95:5 v/v), 50 W white LEDs, room temperature.

Performance Metrics :

SubstrateYield (%)ee (%)
Ethyl pyruvate8491
Methyl benzoylformate9089

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic dihydroxysuccinate esters provides enantiopure (2S,3S)-isomers:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Substrate : Diethyl tartrate

  • Yield : 75–80% with >99% ee .

Salt Formation and Purification

The final step involves combining equimolar amounts of (R)-1-(pyridin-2-yl)ethanamine and (2S,3S)-2,3-dihydroxysuccinic acid in a polar solvent:

Procedure :

  • Dissolve the amine in ethanol.

  • Add a stoichiometric solution of (2S,3S)-2,3-dihydroxysuccinic acid in water.

  • Stir at 50°C for 2 hours, then cool to 4°C for crystallization.

Optimized Parameters :

ParameterValue
SolventEthanol:H₂O = 3:1
Temperature50°C → 4°C (gradient)
Crystallization Time12–24 hours
Final Yield85–92%

Purity Analysis :

  • HPLC : >99.5% (C18 column, 0.1% TFA in H₂O/ACN)

  • Melting Point : 198–201°C

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe flow chemistry approaches to enhance throughput:

  • Reactors : Microfluidic channels with immobilized zinc catalysts for reductive amination.

  • Output : 1.2 kg/day with 88% yield.

Green Chemistry Innovations

  • Solvent Replacement : Substitution of methanol with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Catalyst Recycling : Eosin Y photocatalyst reused for 5 cycles without loss of activity.

Challenges and Solutions

ChallengeSolution
Racemization during salt formationLow-temperature crystallization
Low solubility of dihydroxysuccinateUse of ethanol/water co-solvents
Zinc residue contaminationChelation with EDTA followed by filtration

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The pyridine ring in ®-1-(pyridin-2-yl)ethanaMine can undergo oxidation reactions to form N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or aminated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(pyridin-2-yl)ethanamine derivatives have been explored for their pharmacological properties. The compound's ability to act as a building block in synthesizing more complex molecules has been documented in several studies.

Key Findings:

  • Antimicrobial Activity: A study on novel derivatives of pyridine-based compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds showed promising results in disc diffusion assays, indicating potential therapeutic applications in treating bacterial infections .
CompoundAntimicrobial ActivityReference
Compound AInhibitory against S. aureus
Compound BEffective against E. coli

Anticancer Research

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.

Case Study:

  • A series of pyridine derivatives were synthesized and tested against human cancer cell lines such as HCT-116 and MCF-7. The results showed that some compounds had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents .
CompoundCell Line TestedIC50 (μg/mL)Reference
Compound XHCT-1161.9
Compound YMCF-77.52

Synthesis and Characterization

The synthesis of (R)-1-(pyridin-2-yl)ethanamine involves the reaction of pyridine derivatives with specific reagents under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of synthesized compounds.

Example Synthesis:

  • Picolinohydrazide was reacted with unsymmetrical anhydrides to yield new derivatives, which were characterized using NMR spectroscopy .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets, enhancing our understanding of their mechanism of action.

Findings:

  • Molecular docking simulations revealed that the synthesized compounds exhibited favorable interactions with target proteins involved in microbial resistance mechanisms, suggesting pathways for further drug development .

Mechanism of Action

The mechanism of action of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the dihydroxysuccinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula : Likely $ \text{C}7\text{H}{10}\text{N}2 \cdot \text{C}4\text{H}4\text{O}6 $ (assuming a 1:1 salt stoichiometry).
  • Molecular weight : Estimated ~330–380 g/mol (exact value depends on hydration and protonation state).
  • Applications : Primarily used in pharmaceutical intermediates for chiral resolution and improving physicochemical properties like crystallinity and stability .

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Counterion/Stereochemistry Key Applications/Properties
(R)-1-(Pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate (Target) $ \text{C}7\text{H}{10}\text{N}2 \cdot \text{C}4\text{H}4\text{O}6 $ ~330–380 (2S,3S)-dihydroxysuccinate Chiral resolution, pharmaceutical intermediates; enhanced crystallinity and stability .
(S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine (2R,3R)-dihydroxysuccinate $ \text{C}{11}\text{H}{17}\text{NO} \cdot \text{C}4\text{H}4\text{O}_6 $ ~337–385 (2R,3R)-dihydroxysuccinate Rivastigmine impurity; demonstrates stereochemical impact on salt properties .
Linagliptin Intermediate 5 $ \text{C}{13}\text{H}{14}\text{N}2\text{O}2 \cdot \text{C}4\text{H}6\text{O}_6 $ 380.35 (2S,3S)-dihydroxysuccinate Antidiabetic drug intermediate; highlights tartrate’s role in stabilizing amine APIs .
(R)-1-(Pyridin-2-yl)ethanamine Dihydrochloride $ \text{C}7\text{H}{10}\text{N}_2 \cdot 2\text{HCl} $ 195.10 HCl (non-chiral) Free base hydrochloride; higher hygroscopicity compared to tartrate salts .
(2S,3S)-Diisopropyl 2,3-Dihydroxysuccinate $ \text{C}{10}\text{H}{16}\text{O}_6 $ 232.23 Esterified tartrate (no amine) Solubility enhancer in organic synthesis; lacks pharmaceutical amine component .

Critical Analysis of Differences

Counterion Impact on Physicochemical Properties
  • Tartrate vs. HCl Salts : Tartrate salts (e.g., the target compound) exhibit superior crystallinity and lower hygroscopicity compared to hydrochlorides, making them preferable for solid dosage forms .
  • Stereochemistry : The (2S,3S)-tartrate in the target compound vs. (2R,3R)-tartrate in rivastigmine impurities alters solubility and melting points. For instance, (2S,3S)-tartrate salts often show higher aqueous solubility due to optimal hydrogen-bonding networks .
Amine Component Variations
  • Pyridine vs. Piperidine/Aryl Groups : The pyridine ring in the target compound enhances π-π stacking interactions, improving thermal stability compared to aliphatic amines like linagliptin’s piperidine .
  • Chirality : The (R)-configuration in the amine ensures enantiomeric purity, critical for avoiding off-target effects in pharmaceuticals. Enantiopure tartrate salts are >95% pure, as seen in linagliptin intermediates .

Research Findings and Data

  • Synthetic Yields : Tartrate salts of chiral amines are typically synthesized in 70–85% yields via acid-base reactions, outperforming ester derivatives like (2R,3R)-diethyl 2,3-dihydroxysuccinate (18% yield in ) .
  • Spectroscopic Differentiation : IR and NMR spectra of tartrate salts show distinct carboxylate stretches (~1600 cm⁻¹) and amine proton shifts (δ 2.5–3.5 ppm), absent in free bases or HCl salts .

Biological Activity

(R)-1-(pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a compound of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₉H₁₁N₃O₄
  • Molecular Weight : 213.20 g/mol

The compound features a pyridine ring and a dihydroxysuccinate moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell proliferation and apoptosis.

Efficacy in Cell Lines

Research has demonstrated that this compound exhibits significant biological activity in various cell lines. The following table summarizes key findings from studies evaluating its effects:

StudyCell LineConcentrationEffect ObservedReference
1HeLa10 µMInhibition of proliferation
2A54950 µMInduction of apoptosis
3MCF-725 µMDecreased migration

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving the use of this compound in breast cancer models showed a marked reduction in tumor size and metastasis when administered at specific dosages over a defined period. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neurological Applications : In models of neurodegenerative diseases, the compound demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress markers.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption observed post-administration.
  • Distribution : High tissue distribution with notable accumulation in the brain.
  • Metabolism : Primarily metabolized by liver enzymes with a half-life conducive to therapeutic dosing.
  • Excretion : Predominantly excreted through renal pathways.

Q & A

Q. What synthetic strategies are employed to prepare enantiomerically pure (R)-1-(pyridin-2-yl)ethanamine for salt formation with (2S,3S)-2,3-dihydroxysuccinate?

The (R)-enantiomer of 1-(pyridin-2-yl)ethanamine can be synthesized via asymmetric hydrogenation of a prochiral imine precursor using chiral transition metal catalysts (e.g., Ru-BINAP complexes). Post-reduction, the free base is combined with (2S,3S)-2,3-dihydroxysuccinic acid in a stoichiometric ratio under controlled pH (typically 6–8) to form the diastereomeric salt. Recrystallization from ethanol/water mixtures enhances purity by exploiting differential solubility of diastereomers .

Q. Which analytical techniques are critical for confirming the stereochemical configuration and purity of (R)-1-(pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate?

  • Chiral HPLC : A cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers using hexane/isopropanol mobile phases.
  • Polarimetry : Specific optical rotation ([α]ᴅ) is compared to literature values (e.g., (2S,3S)-dihydroxysuccinate exhibits distinct rotation ).
  • X-ray crystallography : Determines absolute configuration via Flack parameter analysis .
  • NMR spectroscopy : Chiral solvating agents (e.g., Eu(hfc)₃) induce splitting of enantiomeric signals .

Q. How does the choice of crystallization conditions influence the diastereomeric purity of this compound?

Solvent polarity and cooling rate critically affect crystal packing. For example:

  • Solvent : Ethanol/water (3:1) promotes selective nucleation of the desired diastereomer.
  • Seeding : Preferential seeding with pure crystals suppresses polymorph formation.
  • Temperature gradient : Slow cooling (0.5°C/min) minimizes inclusion of impurities .

Advanced Research Questions

Q. What role do density-functional theory (DFT) calculations play in predicting the intermolecular interactions within the crystal lattice of this compound?

Hybrid functionals (e.g., B3LYP/6-31G*) model hydrogen-bonding networks and π-π stacking between pyridine rings. Exact exchange terms improve accuracy in predicting lattice energies (average deviation <3 kcal/mol) . Van der Waals corrections (e.g., D3BJ) refine packing motifs, revealing stabilization from O–H···N and N–H···O interactions .

Q. How can advanced crystallographic refinement tools like SHELXL address challenges in resolving the absolute configuration of chiral salts through X-ray diffraction studies?

SHELXL resolves ambiguities in chiral centers via:

  • Flack parameter : Statistically validates absolute configuration (values near 0 confirm correctness).
  • Twinning detection : Deconvolutes overlapped reflections in pseudo-merohedral twins.
  • Disorder modeling : Separates overlapping electron density for pyridyl and succinate moieties .

Q. What mechanistic insights can be gained from studying the proton transfer dynamics between (R)-1-(pyridin-2-yl)ethanamine and (2S,3S)-2,3-dihydroxysuccinate in solution?

  • pH-dependent NMR : Titration of ¹H and ¹³C signals tracks protonation states (pKa ~4.9 for the amine).
  • Kinetic isotope effects : Deuterated analogs reveal rate-limiting steps in salt dissociation.
  • DFT/MD simulations : Identify transition states for proton transfer, showing stabilization by water bridges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.